2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-amine
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Overview
Description
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-amine is a heterocyclic compound that features both a pyrazole and a quinoline moiety. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-amine typically involves the condensation of appropriate pyrazole and quinoline derivatives. One common method involves the reaction of 4-chloroquinoline with 1-ethyl-3-methyl-4-aminopyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline: Lacks the amine group, which may affect its reactivity and biological activity.
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid:
Uniqueness
2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-amine is unique due to the presence of both the pyrazole and quinoline moieties, which confer a combination of chemical reactivity and biological activity. The amine group enhances its potential for forming hydrogen bonds, increasing its interaction with biological targets.
Properties
Molecular Formula |
C15H16N4 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-amine |
InChI |
InChI=1S/C15H16N4/c1-3-19-9-12(10(2)18-19)15-8-13(16)11-6-4-5-7-14(11)17-15/h4-9H,3H2,1-2H3,(H2,16,17) |
InChI Key |
NKKBKJSJSKNOHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)N |
Origin of Product |
United States |
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